molecular formula C11H7Cl2NO2 B1298442 4-[(3,5-Dichloropyridin-2-yl)oxy]phenol CAS No. 60075-03-8

4-[(3,5-Dichloropyridin-2-yl)oxy]phenol

Cat. No.: B1298442
CAS No.: 60075-03-8
M. Wt: 256.08 g/mol
InChI Key: NWFAJOGQUGZVOS-UHFFFAOYSA-N
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Description

4-[(3,5-Dichloropyridin-2-yl)oxy]phenol, also known as 4-DCOP or 4-dichlorophenoxyacetic acid, is a synthetic phenoxy acid that has been used in a variety of scientific research applications. It is a versatile compound with a wide range of biochemical and physiological effects.

Scientific Research Applications

Antimicrobial Properties

4-[(3,5-Dichloropyridin-2-yl)oxy]phenol derivatives have been explored for their antimicrobial properties. Kaya, Bilici, and Saçak (2006) synthesized oligo-4-[(pyridine-3-yl-methylene) amino] phenol and investigated its antimicrobial activity against a variety of bacteria, including B. cereus, L. monocytogenes, and E. coli. Their study revealed that these compounds exhibit significant antimicrobial effects, suggesting potential applications in developing new antimicrobial agents Kaya, Bilici, & Saçak, 2006.

Environmental Toxicology

Michałowicz and Majsterek (2010) studied the impact of chlorophenols, including compounds structurally related to this compound, on DNA base oxidation in human lymphocytes. Their findings indicate that these phenolic compounds can cause significant oxidative damage to DNA bases, highlighting the environmental and health risks posed by chlorophenols and the importance of understanding their toxicological profiles Michałowicz & Majsterek, 2010.

Electrochemical Applications

Amadelli, Samiolo, Battisti, and Velichenko (2011) investigated the electro-oxidation of phenolic compounds, such as 4-chlorophenol and 4-nitrophenol, using electrogenerated ozone and direct electrolysis at PbO2 anodes. This study provides insights into the advanced oxidation processes for phenolic compound degradation, suggesting potential applications in waste water treatment and environmental remediation Amadelli, Samiolo, Battisti, & Velichenko, 2011.

Catalytic Activity and Polymerization

Saka, Uzun, and Caglar (2016) synthesized and characterized novel Co(II) and Fe(II) phthalocyanines based on 4-[2-(2,3-dichlorophenoxy)ethoxy] substituted compounds, exploring their catalytic activity in the oxidation of phenolic compounds. Their research highlights the potential of these compounds in catalysis, offering a pathway to less harmful oxidation products and underscoring the versatility of this compound derivatives in chemical synthesis Saka, Uzun, & Caglar, 2016.

Properties

IUPAC Name

4-(3,5-dichloropyridin-2-yl)oxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO2/c12-7-5-10(13)11(14-6-7)16-9-3-1-8(15)2-4-9/h1-6,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWFAJOGQUGZVOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=N2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30347379
Record name 4-[(3,5-dichloropyridin-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60075-03-8
Record name 4-[(3,5-Dichloro-2-pyridinyl)oxy]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60075-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3,5-dichloropyridin-2-yl)oxy]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30347379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(3,5-DICHLORO-PYRIDIN-2-YLOXY)-PHENOL
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

2,3,5-Trichloropyridine (69.32 g, 0.38 mol) and 18-crown-6 (4.0 g, 0.015 mol) are added to a mixture of the dipotassium salt of hydroquinone (prepared from hydroquinone (44.0 g, 0.4 mol) and potassium hydroxide (45.0 g, 0.8 mol)) in dimethyl sulfoxide (700 mL). The reaction mixture is stirred overnight at room temperature, heated at 60° C. for 21/2 hours, diluted with water and extracted with ether. The combined organic extracts are washed with water, treated with charcoal, dried over anhydrous magnesium sulfate and concentrated in vacuo to obtain the title product as a white solid (47.23 g, mp 122°-123.5° C.)
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69.32 g
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dipotassium
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44 g
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700 mL
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4 g
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Synthesis routes and methods II

Procedure details

A mixture of 2,3,5-trichloropyridine (2.5 g, 13.7 mm), hydroquinone (3.02 g, 27.4 mm), KOH (3.07 g, 54.8 mm) and DMSO (10 ml) is heated to 160° for 3 hours. The mixture is poured into water, acidified with dilute HCl and extracted with ether. The ethereal solution is washed, dried and evaporated to dryness. The crude product is chromatographed on silica gel to give crystalline 4-(3,5-dichloropyridyloxy)phenol.
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2.5 g
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3.02 g
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3.07 g
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10 mL
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Synthesis routes and methods III

Procedure details

In procedures similar to those in Example 1 above, except that a 2,3,5-trichloropyridine was used in place of the bis reactant, it was found that reaction of equimolar amounts of the pyridine reactant, hydroquinone and 50% NaOH in dimethylsulfoxide (DMSO) at 100°-116° C. for about 11/2 hours gave product yields of 33% 1,4-((bis(3,5-dichloro-2-pyridinyl)oxy))benzene and about 49% of the desired mono compound, i.e., 4-(3,5-dichloro-2-pyridinyloxy)phenol. Reaction of 0.1 mole of the pyridine reactant with 0.2 mole of the hydroquinone and 0.15 mole of the 50% NaOH (added portionwise to the reaction mixture over a period of about 20 minutes) in 80 ml of DMSO at 90°-100° C. for about 5.5 hours resulted in a product yield of about 16.6% of the bis compound named above and about 75.9% of the desired mono compound. Further operations using equimolar amounts of pyridine reactant to hydroquinone reactant (0.4 mole each) and a mole ratio of base to hydroquinone of 2:1 (0.8 mole 50% caustic, 0.4 mole hydroquinone) in 250 ml of DMSO at temperatures of 100°-113° C. for about 2.5 hours resulted in a product yield of only 4% of the bis compound and 84.4% of the desired mono compound.
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